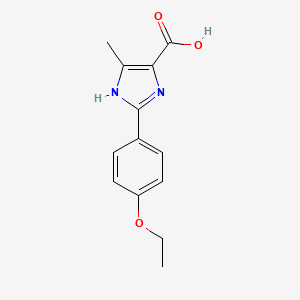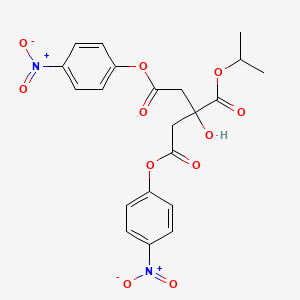
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is a complex organic compound characterized by its unique structure, which includes isopropyl, nitrophenyl, and hydroxypropane tricarboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 2-hydroxypropane-1,2,3-tricarboxylic acid with isopropyl alcohol and 4-nitrophenol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups can participate in electron transfer reactions, while the hydroxypropane tricarboxylate moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropane-1,2,3-tricarboxylic acid: A simpler analog without the nitrophenyl and isopropyl groups.
4-Nitrophenol: Contains the nitrophenyl group but lacks the tricarboxylate and isopropyl moieties.
Isopropyl alcohol: Contains the isopropyl group but lacks the nitrophenyl and tricarboxylate moieties.
Uniqueness
2-Isopropyl 1,3-Bis(4-nitrophenyl) 2-Hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from simpler analogs.
Propriétés
Formule moléculaire |
C21H20N2O11 |
|---|---|
Poids moléculaire |
476.4 g/mol |
Nom IUPAC |
1-O,3-O-bis(4-nitrophenyl) 2-O-propan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H20N2O11/c1-13(2)32-20(26)21(27,11-18(24)33-16-7-3-14(4-8-16)22(28)29)12-19(25)34-17-9-5-15(6-10-17)23(30)31/h3-10,13,27H,11-12H2,1-2H3 |
Clé InChI |
AURXATIOYGZCCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13684820.png)
![2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13684825.png)
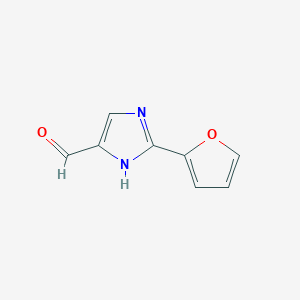

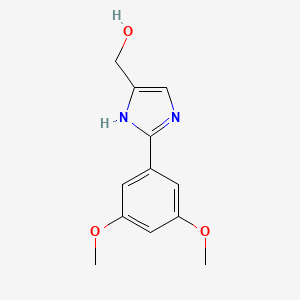

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
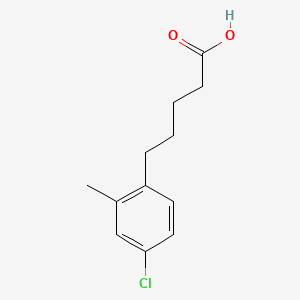
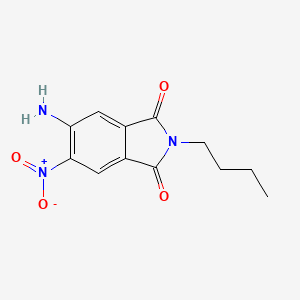
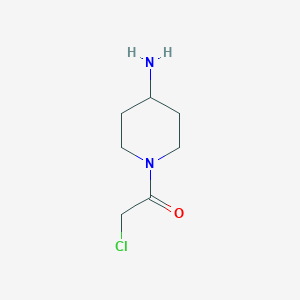
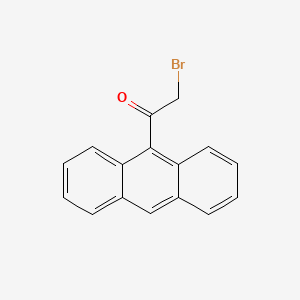
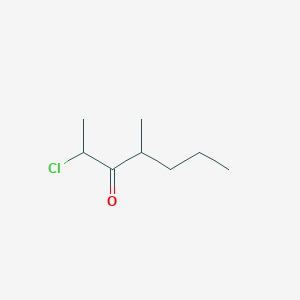
![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Bis(trifluoroacetate)](/img/structure/B13684911.png)
